molecular formula C21H21NO3 B1299841 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438221-81-9

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B1299841
M. Wt: 335.4 g/mol
InChI Key: KQCMTINULIFPGT-UHFFFAOYSA-N
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Description

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound that belongs to the class of organic compounds known as quinolines and isoquinolines. These heterocyclic aromatic compounds contain a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, as demonstrated in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . Although not directly related to the target compound, this method could potentially be adapted for the synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined using X-ray crystallographic analysis, which revealed the presence of aromatic π-stacking interactions and hydrogen bonding . These techniques could be applied to determine the molecular structure of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid and to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The gas-phase reaction of substituted isoquinolines to carboxylic acids has been studied using mass spectrometry, demonstrating the formation of carboxylic acids after collision-induced dissociation . This information could be useful in predicting the behavior of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid under similar conditions and in understanding its potential fragmentation patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The Schmidt reaction has been used to convert indones to quinoline derivatives, providing insights into the reactivity of these compounds . By studying related compounds, researchers can infer the properties of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, such as its acidity, stability, and solubility.

Scientific Research Applications

Synthetic Chemistry and Molecular Structure

  • Synthesis and Structural Analysis : A key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, synthesized for structural-activity relationship studies of antitumor antibiotics, demonstrates the importance of chromene derivatives in medicinal chemistry. The synthesis involves condensation and cyclodehydration processes, showcasing techniques applicable to similar quinoline derivatives (Li et al., 2013).

  • Mass Spectrometric Analysis : Research on substituted isoquinolines, which have potential as drug candidates, highlights the formation of carboxylic acids after collisional activation, indicating the utility of mass spectrometry in identifying and characterizing quinoline derivatives (Thevis et al., 2008).

Pharmaceutical Applications

  • Drug Design and Synthesis : The synthesis of 4-phenylquinazoline derivatives from hydroxyglycine, which can be transformed into various quinazoline derivatives, illustrates the potential for designing drugs based on the quinoline structure. This process highlights the versatility of quinoline derivatives in drug development (Hoefnagel et al., 1993).

  • Antioxidant Properties : A novel compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), was synthesized and found to exhibit excellent antioxidant properties, demonstrating the potential for quinoline derivatives in developing antioxidant agents (Kawashima et al., 1979).

Material Science and Analytical Applications

  • Fluorescent Labeling Reagents : The development of a novel fluorophore, 6-Methoxy-4-quinolone, showcases the application of quinoline derivatives in biomedical analysis due to its strong fluorescence across a wide pH range, making it a valuable tool for fluorescent labeling (Hirano et al., 2004).

properties

IUPAC Name

6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(23)24)17-9-14(3)7-8-19(17)22-20/h4-11,13H,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCMTINULIFPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid

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